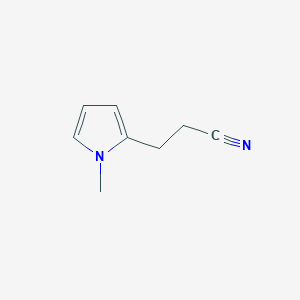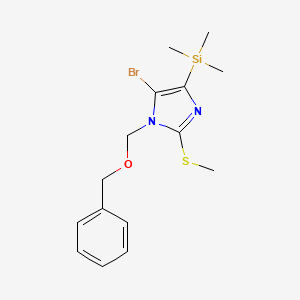
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a bromine atom, a methylthio group, and a trimethylsilyl group attached to an imidazole ring
準備方法
The synthesis of 1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base such as sodium hydride.
Methylthio group addition: This can be achieved by reacting the intermediate with a methylthiolating agent such as methylthiol or dimethyl disulfide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection: The benzyloxy group can be removed using hydrogenation or acidic conditions to yield the corresponding hydroxyl group.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Deprotecting agents: Hydrogen gas with a palladium catalyst, hydrochloric acid.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole has several scientific research applications, including:
Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable scaffold for the design of new drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s structural features make it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and methylthio groups can influence the compound’s reactivity and binding affinity, while the trimethylsilyl group can enhance its stability and solubility.
類似化合物との比較
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole can be compared with similar compounds such as:
1-((Benzyloxy)methyl)-2-(methylthio)-4-(trimethylsilyl)-1H-imidazole: Lacks the bromine atom, which may result in different reactivity and applications.
1-((Benzyloxy)methyl)-5-bromo-2-(methylthio)-1H-imidazole: Lacks the trimethylsilyl group, which may affect its stability and solubility.
1-((Benzyloxy)methyl)-5-bromo-4-(trimethylsilyl)-1H-imidazole: Lacks the methylthio group, which may influence its biological activity and chemical reactivity.
特性
分子式 |
C15H21BrN2OSSi |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
[5-bromo-2-methylsulfanyl-1-(phenylmethoxymethyl)imidazol-4-yl]-trimethylsilane |
InChI |
InChI=1S/C15H21BrN2OSSi/c1-20-15-17-14(21(2,3)4)13(16)18(15)11-19-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChIキー |
UMKFYRDBGVTHGA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(N(C(=N1)SC)COCC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


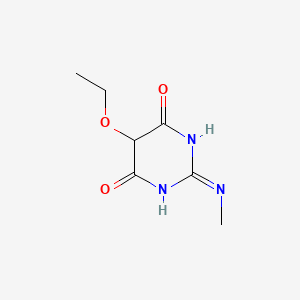
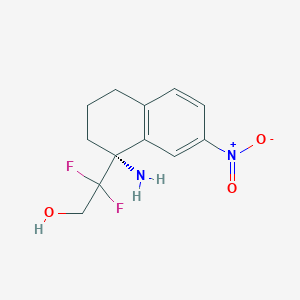
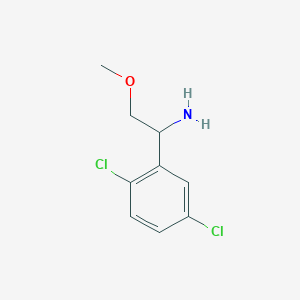
![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
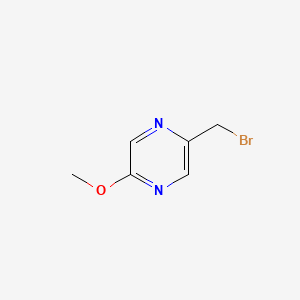
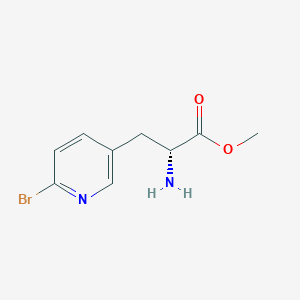
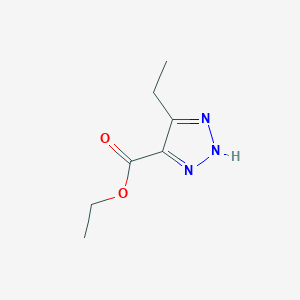
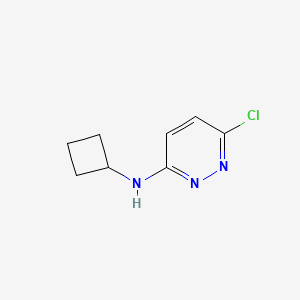
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
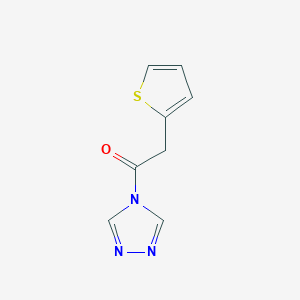
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)
